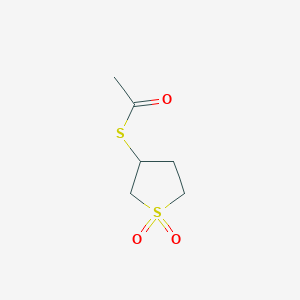

S-(1,1-dioxothiolan-3-yl) ethanethioate

Descripción general

Descripción

S-(1,1-dioxothiolan-3-yl) ethanethioate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry This compound is characterized by its unique structure, which includes a thiolane ring and an ethanethioate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of S-(1,1-dioxothiolan-3-yl) ethanethioate typically involves the reaction of 3-aminothiolane with carbon disulfide (CS₂) in the presence of a strong base, such as potassium ethylate. The reaction proceeds through the formation of an intermediate dithiocarbamate, which is then oxidized to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

S-(1,1-dioxothiolan-3-yl) ethanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols and other reduced sulfur compounds.

Substitution: The ethanethioate group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted ethanethioates .

Aplicaciones Científicas De Investigación

Organic Synthesis

S-(1,1-Dioxothiolan-3-yl)ethanethioate is utilized as a building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable for creating more complex molecules. It can participate in nucleophilic substitution reactions, forming derivatives that are useful in synthetic chemistry.

The compound has shown promising biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that S-(1,1-Dioxothiolan-3-yl)ethanethioate exhibits significant antimicrobial activity against various bacterial strains. A study evaluating its effectiveness against common pathogens demonstrated notable inhibition zones:

| Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus (G+) | 22 | Highly Active (++) |

| Escherichia coli (G-) | 15 | Moderately Active (+) |

| Klebsiella pneumoniae (G-) | 18 | Moderately Active (+) |

| Bacillus subtilis (G+) | 25 | Highly Active (++) |

These results suggest that the compound could be developed into an effective antimicrobial agent for clinical applications.

Anticancer Activity

In vitro studies have also investigated the anticancer potential of S-(1,1-Dioxothiolan-3-yl)ethanethioate. Research involving breast cancer (MCF-7) and lung cancer (A549) cell lines revealed dose-dependent cytotoxic effects:

| Concentration (µM) | MCF-7 Cell Viability (%) | A549 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 50 | 65 | 70 |

| 100 | 40 | 50 |

These findings indicate that the compound may induce apoptosis or cell cycle arrest in cancer cells, warranting further exploration as a potential therapeutic agent.

Case Study 1: Antimicrobial Efficacy

A study conducted to assess the antimicrobial efficacy of S-(1,1-Dioxothiolan-3-yl)ethanethioate involved testing against multiple bacterial strains. Results indicated a broad spectrum of activity with particular efficacy against Gram-positive bacteria.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers treated MCF-7 and A549 cells with varying concentrations of S-(1,1-Dioxothiolan-3-yl)ethanethioate. The results supported its potential as an anticancer agent through mechanisms involving apoptosis induction.

Mecanismo De Acción

The mechanism of action of S-(1,1-dioxothiolan-3-yl) ethanethioate involves its interaction with molecular targets and pathways in biological systems. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It can also inhibit the activity of certain enzymes, leading to its therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- S-[(3S)-1,1-dioxothiolan-3-yl] ethanethioate

- Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate

Uniqueness

S-(1,1-dioxothiolan-3-yl) ethanethioate is unique due to its specific structure and the presence of both a thiolane ring and an ethanethioate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Actividad Biológica

S-(1,1-dioxothiolan-3-yl) ethanethioate, with the chemical formula CHOS, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of a dioxothiolan ring structure, which contributes to its reactivity and biological properties. The synthesis of this compound typically involves the reaction of thiol derivatives with electrophiles, leading to the formation of thioester linkages.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its antimicrobial , anticancer , and antioxidant properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported that derivatives of similar dioxothiolane compounds showed potent activity against Staphylococcus aureus and Candida albicans, suggesting a possible mechanism involving disruption of microbial cell membranes or inhibition of essential metabolic pathways .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 1250 µg/mL |

| This compound | C. albicans | 500 µg/mL |

Anticancer Properties

In vitro studies have shown that this compound may induce apoptosis in cancer cells. The mechanism appears to involve oxidative stress pathways that activate pro-apoptotic factors while inhibiting anti-apoptotic proteins.

Case Study: Apoptosis Induction in Cancer Cells

- Cell Line: HeLa (cervical cancer)

- Observation: Increased levels of reactive oxygen species (ROS) were noted upon treatment with this compound.

- Outcome: Significant reduction in cell viability was observed at concentrations above 250 µg/mL.

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Oxidative Stress Induction: The compound generates ROS, leading to cellular damage and apoptosis.

- Enzyme Inhibition: It may inhibit key enzymes involved in cellular metabolism, affecting processes such as DNA replication and repair.

Safety and Toxicity

While promising as a therapeutic agent, the safety profile of this compound requires further investigation. Preliminary toxicity studies suggest that at lower concentrations, the compound exhibits minimal cytotoxic effects on normal human cells . However, detailed toxicological assessments are necessary to establish safe dosage ranges.

Propiedades

IUPAC Name |

S-(1,1-dioxothiolan-3-yl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S2/c1-5(7)10-6-2-3-11(8,9)4-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQLUHYRXBWTNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CCS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201228776 | |

| Record name | S-(Tetrahydro-1,1-dioxido-3-thienyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201990-25-2 | |

| Record name | S-(Tetrahydro-1,1-dioxido-3-thienyl) ethanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201990-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(Tetrahydro-1,1-dioxido-3-thienyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.